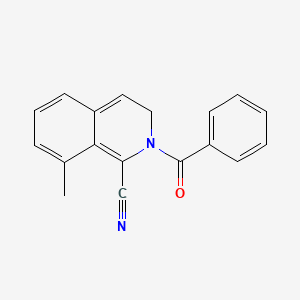
2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile” is a chemical compound with the molecular formula C18H14N2O . Its molecular weight is 274.32 .
Synthesis Analysis
The synthesis of benzoyl isoquinolines like “this compound” can be achieved through an oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes . This method allows for the facile synthesis of a broad range of structurally diverse C1-benzyl and -benzoyl isoquinolines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C18H14N2O .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be facilitated through an oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes . This method exhibits excellent chemoselectivity, affording exclusive benzylated products in the presence of DTBP and a catalytic amount of Y (OTf) 3, and yielding benzoylated ones with TBHP and a catalytic amount of MnO2 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 274.3166 g/mol . Further physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- The compound has been used as a starting material for the synthesis of lamellarin U and lamellarin G trimethyl ether, showcasing its utility in creating complex natural products. This synthesis involves alkylation of a deprotonated alpha-aminonitrile and highlights the introduction of acid-sensitive protecting groups for phenolic hydroxy functions, which are crucial for the synthesis of lamellarins (Liermann & Opatz, 2008).
- Another study focused on the synthesis and evaluation of benzoyldihydroisoquinolines, including compounds structurally related to 2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile, for their antitumor activities. These compounds were tested against leukemia cell lines to assess their ability to arrest cells in the G1 phase of the cell cycle, identifying key structural features necessary for cytotoxic activity (Bermejo et al., 2002).
- Research into the acylation reactions of similar compounds has led to the development of new synthetic methodologies for creating enamino ketones and investigating the properties of related tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitriles. These studies contribute to the understanding of the chemical behavior of this compound and its derivatives (Mikhailovskii et al., 2013).
Biological Applications and Studies
- The compound and its derivatives have been explored for their potential biological applications, particularly in the field of medicinal chemistry. For example, the synthesis and evaluation of 1-substituted 3,4-dihydroisoquinolines, which share structural similarities with this compound, have revealed their ability to perturb the cell cycle, offering insights into their potential use in cancer therapy (Bermejo et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2-benzoyl-8-methyl-3H-isoquinoline-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13-6-5-9-14-10-11-20(16(12-19)17(13)14)18(21)15-7-3-2-4-8-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWTQDRQWPYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CCN(C(=C12)C#N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


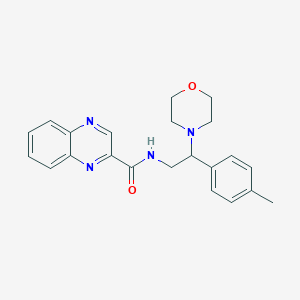
![N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2582979.png)
![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)
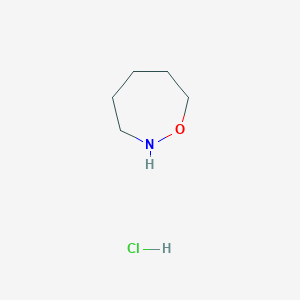
![ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
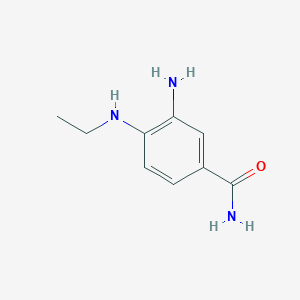

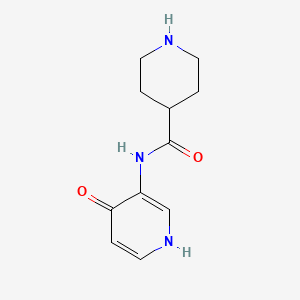
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2582990.png)
![3,3-Dimethyl-4-[1-[2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2582993.png)
![1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one](/img/structure/B2582994.png)
![2-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2582996.png)
